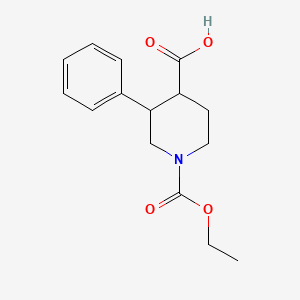
1,3-Bis(4-methoxyphenyl)propane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(4-methoxyphenyl)propane-1,3-diol: is an organic compound characterized by the presence of two methoxyphenyl groups attached to a propane-1,3-diol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-methoxyphenyl)propane-1,3-diol typically involves the reaction of 4-methoxybenzaldehyde with a suitable diol precursor under controlled conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, followed by reduction to yield the desired diol compound. The reaction conditions often include:
Reactants: 4-methoxybenzaldehyde, propane-1,3-diol
Catalysts: Base (e.g., sodium hydroxide)
Solvents: Alcohols or other suitable organic solvents
Temperature: Moderate to high temperatures to facilitate the reaction
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Ensuring high purity of 4-methoxybenzaldehyde and propane-1,3-diol.
Reaction: Conducting the aldol condensation and reduction reactions in large reactors.
Purification: Using techniques such as crystallization, distillation, or chromatography to obtain the pure compound.
化学反应分析
Types of Reactions
1,3-Bis(4-methoxyphenyl)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of alcohols or other reduced products.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
1,3-Bis(4-methoxyphenyl)propane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of 1,3-Bis(4-methoxyphenyl)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Enzymes, receptors, and other biomolecules that interact with the diol and methoxy groups.
Pathways: Modulation of oxidative stress pathways, inhibition of inflammatory mediators, and other biochemical processes.
相似化合物的比较
Similar Compounds
1,3-Bis(4-hydroxyphenyl)propane-1,3-diol: Similar structure but with hydroxyl groups instead of methoxy groups.
1,3-Bis(4-methoxyphenyl)propane-1,3-dione: Contains ketone groups instead of diol groups.
Uniqueness
1,3-Bis(4-methoxyphenyl)propane-1,3-diol is unique due to its specific combination of methoxy and diol groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
分子式 |
C17H20O4 |
|---|---|
分子量 |
288.34 g/mol |
IUPAC 名称 |
1,3-bis(4-methoxyphenyl)propane-1,3-diol |
InChI |
InChI=1S/C17H20O4/c1-20-14-7-3-12(4-8-14)16(18)11-17(19)13-5-9-15(21-2)10-6-13/h3-10,16-19H,11H2,1-2H3 |
InChI 键 |
ABPZBYYPKNWHFU-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(CC(C2=CC=C(C=C2)OC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


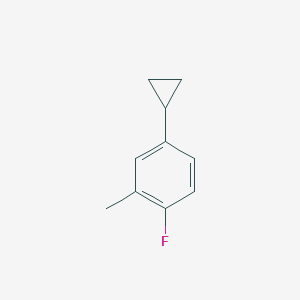
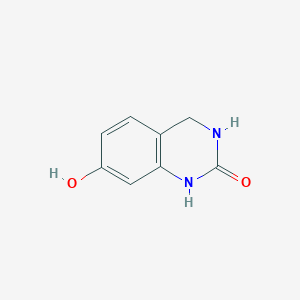
![1-Bromo-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene](/img/structure/B13694756.png)

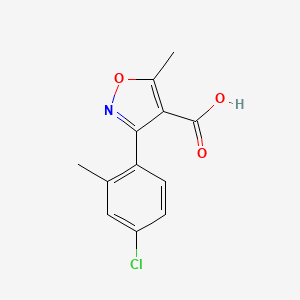


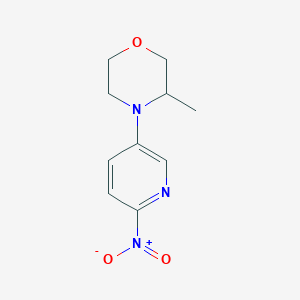
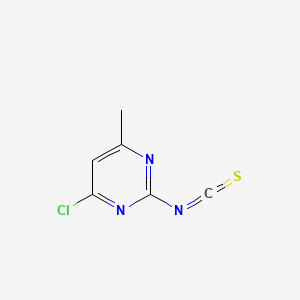
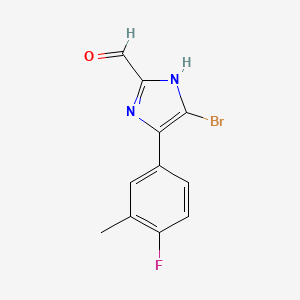

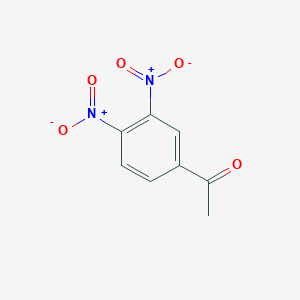
![Carbamic acid, N-[(1S)-1-[4-(4-methyl-5-thiazolyl)phenyl]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B13694826.png)
